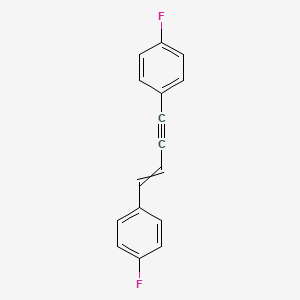
1,1'-(But-1-en-3-yne-1,4-diyl)bis(4-fluorobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-fluorobenzene) is an organic compound with the molecular formula C16H10F2 It is a derivative of benzene, where two fluorobenzene rings are connected by a but-1-en-3-yne linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-fluorobenzene) typically involves the coupling of 4-fluorobenzene with a but-1-en-3-yne moiety. One common method is the Sonogashira coupling reaction, which involves the reaction of 4-fluoroiodobenzene with but-1-en-3-yne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-fluorobenzene) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the alkyne moiety to alkanes or alkenes.
Substitution: Electrophilic aromatic substitution reactions can occur on the fluorobenzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-fluorobenzene) has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-fluorobenzene) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(But-1-en-3-yne-1,4-diyl)bis(benzene): Similar structure but lacks the fluorine atoms.
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-chlorobenzene): Similar structure with chlorine atoms instead of fluorine.
Uniqueness
1,1’-(But-1-en-3-yne-1,4-diyl)bis(4-fluorobenzene) is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds .
Propriétés
Numéro CAS |
557083-83-7 |
|---|---|
Formule moléculaire |
C16H10F2 |
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
1-fluoro-4-[4-(4-fluorophenyl)but-1-en-3-ynyl]benzene |
InChI |
InChI=1S/C16H10F2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h1,3,5-12H |
Clé InChI |
FWQNLEIRGHSYLB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=CC#CC2=CC=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


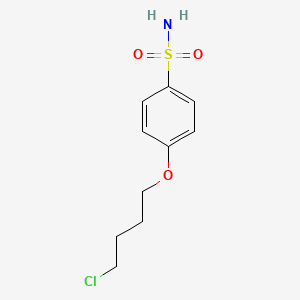
![Acetamide, N-[(1R,2R)-2-(4-formyl-1-piperazinyl)cyclohexyl]-](/img/structure/B14212675.png)
![1-[1-(4-Methylbenzene-1-sulfonyl)-5-phenyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B14212676.png)
![4-{2-[(2-Methylprop-2-en-1-yl)amino]ethyl}quinolin-2(1H)-one](/img/structure/B14212684.png)

![N-[(Benzyloxy)carbonyl]-L-valylglycyl-L-leucine](/img/structure/B14212693.png)
![3-(3-Methoxyphenyl)-6-phenoxy[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14212698.png)
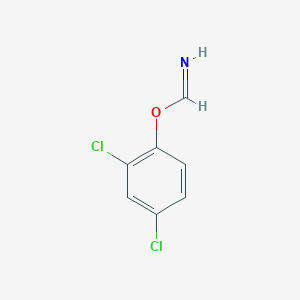
![N-(3-Methoxyphenyl)-5-{2-[(pyridin-3-yl)methoxy]phenyl}-1,3-oxazol-2-amine](/img/structure/B14212704.png)
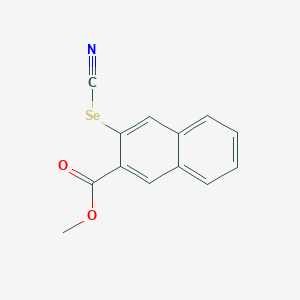
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide](/img/structure/B14212710.png)
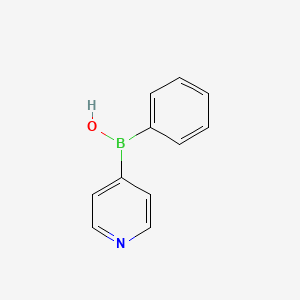
![5-[2-(Naphthalen-2-yl)ethenyl]benzene-1,3-diol](/img/structure/B14212719.png)
![1,2-Dimethoxy-4-[(pent-1-en-3-yl)oxy]benzene](/img/structure/B14212735.png)
